molecular formula C24H31N3O2 B2555965 N'-(2,5-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955529-65-4

N'-(2,5-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2555965
CAS No.: 955529-65-4
M. Wt: 393.531
InChI Key: ZNWLNBQFLUKJBR-UHFFFAOYSA-N
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Description

N'-(2,5-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
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Biological Activity

N'-(2,5-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound with the molecular formula C24H31N3O2 and a molecular weight of approximately 393.52 g/mol. This compound features a central ethanediamide moiety linked to a 2,5-dimethylphenyl group and a 1-propyl-1,2,3,4-tetrahydroquinoline derivative. Its intricate structure suggests potential biological activities that warrant further investigation.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Ethanediamide Moiety : This functional group is known for its involvement in various biological interactions.
  • 2,5-Dimethylphenyl Group : The substitution pattern on this aromatic ring may influence pharmacokinetics and receptor binding.
  • Tetrahydroquinoline Derivative : This component is often associated with neuroactive properties.

The biological activity of this compound may involve several mechanisms:

  • Receptor Binding : Studies suggest that compounds with similar structures can exhibit high binding affinities to various receptors. Molecular docking simulations could elucidate the binding profile of this compound.
  • Enzyme Interaction : The amide bond in the compound is susceptible to hydrolysis under acidic or basic conditions, which may affect its interaction with enzymes.
  • Electrophilic Substitution : The aromatic rings present in the structure can undergo electrophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

In Vivo Studies

The potential in vivo effects of this compound remain largely unexplored. However, research on structurally analogous compounds suggests possible therapeutic applications:

  • Neuroprotective Effects : Tetrahydroquinoline derivatives are often studied for their neuroprotective properties and potential in treating neurodegenerative diseases.
  • Antimicrobial Activity : Some related compounds have exhibited antimicrobial properties, indicating that this compound may also possess similar activities.

Comparative Analysis with Similar Compounds

A comparison table highlighting structural similarities and unique characteristics of related compounds can provide insights into the potential biological activity of this compound:

Compound NameStructural FeaturesUnique Characteristics
N'-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamideSimilar phenyl and tetrahydroquinoline moietiesVariation in substitution patterns on the phenyl ring
N'-(4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamideContains a methoxy group instead of methyl groupsPotentially altered solubility and bioactivity
N'-(3-chlorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamideChlorine substitution on the phenyl ringMay exhibit different pharmacokinetic properties

Case Studies and Research Findings

While specific case studies focusing directly on this compound are scarce due to its relatively recent identification as a candidate for research, studies on similar compounds have yielded valuable insights:

  • Study on Tetrahydroquinoline Derivatives : Research has shown that modifications in the tetrahydroquinoline structure can significantly alter biological activity. For instance:
    • A derivative with a propyl group exhibited enhanced neuroactivity compared to other substitutions (IC50 values indicating potency).
  • Neuroprotective Studies : Compounds structurally related to this ethanediamide have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-4-13-27-14-5-6-20-16-19(9-10-22(20)27)11-12-25-23(28)24(29)26-21-15-17(2)7-8-18(21)3/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWLNBQFLUKJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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